Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate
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Overview
Description
Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate is an organic compound with a complex structure that includes a phenacyl group, a sulfonyl group, and a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate typically involves the reaction of phenacyl bromide with 3-(3,4-dimethylphenyl)sulfonylpropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The phenacyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted phenacyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenacyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The sulfonyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Phenacyl bromide: Shares the phenacyl group but lacks the sulfonyl and propanoate moieties.
3-(3,4-Dimethylphenyl)sulfonylpropanoic acid: Contains the sulfonyl and propanoate groups but lacks the phenacyl group.
Uniqueness: The presence of both the phenacyl and sulfonyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry .
Properties
IUPAC Name |
phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c1-14-8-9-17(12-15(14)2)25(22,23)11-10-19(21)24-13-18(20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYCSPFQAYRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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